molecular formula C19H17N3O B13446883 (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B13446883
M. Wt: 303.4 g/mol
InChI Key: KYZKPNLIRPIVDZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone ( 1029430-94-1), also designated as Solifenacin Impurity 17, is a chiral dihydroisoquinoline derivative of high importance in pharmaceutical research and development . This compound serves as a critical chemical reference standard in the analysis and quality control of Solifenacin Succinate, an active pharmaceutical ingredient (API) used in the treatment of overactive bladder syndrome . Researchers utilize this impurity to monitor degradation pathways, optimize purification processes, and validate analytical methods such as HPLC and LC-MS to ensure the safety and efficacy of the pharmaceutical product by controlling impurity profiles in accordance with ICH guidelines. The molecule features a complex structure with a molecular formula of C₁₉H₁₇N₃O and a molecular weight of 303.36 . It consists of a (S)-configured 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold amide-linked to a 1H-imidazole ring . This specific stereochemistry and molecular architecture are essential for its function as an impurity profile marker. Supplied with a guaranteed purity of ≥98% (as specified by the supplier), it is intended for research and further manufacturing applications, exclusively as a reference standard in a laboratory setting . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

imidazol-1-yl-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C19H17N3O/c23-19(21-13-11-20-14-21)22-12-10-15-6-4-5-9-17(15)18(22)16-7-2-1-3-8-16/h1-9,11,13-14,18H,10,12H2/t18-/m0/s1

InChI Key

KYZKPNLIRPIVDZ-SFHVURJKSA-N

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Isoquinoline Core

The chiral 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate intermediate is prepared through established methods involving:

  • Cyclization of appropriate phenethylamine derivatives.
  • Introduction of the phenyl substituent at position 1.
  • Control of stereochemistry to obtain the (S)-enantiomer.

A notable patented process (US9399624B2) describes an efficient preparation of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline-carboxylate, which is central to the synthesis of the target compound. This process involves:

  • Use of specific reaction conditions to promote high yield and stereoselectivity.
  • Employing organic solvents such as acetonitrile or 1,4-dioxane.
  • Use of bases like potassium carbonate or sodium carbonate to facilitate reactions.
  • Avoidance of harsh reagents to maintain chiral integrity.

This patent emphasizes optimization to improve yield and purity, addressing issues of low yield and impurities seen in earlier methods.

Activation of the Carboxylic Acid and Amide Bond Formation

Common Activation Methods

To form the amide bond between the isoquinoline carboxylate and imidazole, the carboxylic acid group must be activated. Common activation methods include:

  • Conversion to acid chlorides using reagents such as phosgene, triphosgene, or chlorocarbonic acid derivatives.
  • Use of carbonyldiimidazole (CDI) to form reactive intermediates.
  • Formation of aryl or alkyl chloroformates or carbonates to facilitate coupling.

Coupling with Imidazole

The coupling step involves nucleophilic attack by the imidazole nitrogen on the activated carboxyl derivative, forming the amide linkage:

  • Imidazole is reacted with the activated intermediate under controlled temperature conditions.
  • Bases such as triethylamine or inorganic carbonates (potassium carbonate, sodium carbonate) are used to neutralize byproducts and promote coupling.
  • Solvents like acetonitrile or ethyl acetate are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
  • Reaction times vary from a few hours to overnight depending on conditions.

This approach is supported by patents that describe reactions of aryl/heteroaryl chloroformates with amines in the presence of bases to form amides with good yields.

Purification and Characterization

  • The crude product is typically purified by column chromatography using solvent systems such as cyclohexane and ethyl acetate.
  • Additional purification may involve recrystallization.
  • Purity and identity are confirmed by techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1. Synthesis of (S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylic acid Cyclization and chiral induction Phenethylamine derivatives, organic solvents, bases Optimized for yield and stereoselectivity
2. Activation of carboxylic acid Formation of acid chloride or carbonyldiimidazole intermediate Phosgene, triphosgene, carbonyldiimidazole Mild conditions preserve chirality
3. Coupling with imidazole Nucleophilic substitution to form amide bond Imidazole, base (K2CO3, Na2CO3), solvent (acetonitrile) Reaction time: several hours to overnight
4. Purification Column chromatography, recrystallization Cyclohexane/ethyl acetate solvent system Ensures high purity and yield

Research and Development Notes

  • Early methods suffered from low yields and impurities, leading to expensive final products.
  • Recent patented processes focus on improving intermediate purity and reaction efficiency.
  • Use of bases like potassium carbonate and solvents such as acetonitrile improves coupling yields.
  • Avoidance of harsh reagents and careful control of stereochemistry are critical for obtaining the (S)-enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound (S)-Imidazole + Dihydroisoquinoline Phenyl, S-configuration 316.38 Chiral center, imidazole for hydrogen bonding
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone Bis-dihydroisoquinoline Two (1S)-phenyl groups 444.57 Dimeric structure, enhanced rigidity
(3-Chlorophenyl)(6,7-dimethoxy-dihydroisoquinolinyl)methanone (156) Dihydroisoquinoline + Aryl 3-Cl, 6,7-OMe 493.95 Halogen enhances lipophilicity; methoxy improves solubility
(4-((3,4-Dihydroisoquinolin-2-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (9) Dihydroisoquinoline + Benzamide Pyrrolidine 389.48 Flexible methylene linker; amide for polarity
(3,4-Dihydroisoquinolin-2-yl)(piperidin-4-yl)methanone Dihydroisoquinoline + Piperidine Piperidine 244.33 Basic piperidine for improved solubility

Key Observations :

  • Chirality : The target compound’s S-configuration distinguishes it from racemic mixtures (e.g., impurities D and F in ) and bis-enantiomeric analogs (e.g., ACI-INT-87 in ), which exhibit varied biological activities due to stereochemical preferences in enzyme binding .
  • Substituent Effects : Halogenated analogs (e.g., compound 156 in ) show increased lipophilicity (ClogP ~3.5) compared to the target compound (predicted ClogP ~2.8), suggesting trade-offs between membrane permeability and aqueous solubility .

Key Observations :

  • The target compound likely employs a TDAE (tetrakis(dimethylamino)ethylene) methodology for imidazole activation, similar to and , which report yields of 64–74% for nitroimidazole derivatives .
  • Bis-dihydroisoquinoline analogs () achieve higher yields (85%) due to symmetrical reactivity, whereas halogenated variants () require stringent stoichiometric control to avoid byproducts .

Key Observations :

  • The imidazole moiety in the target compound may enhance butyrylcholinesterase (BChE) inhibition compared to benzothiazole derivatives (), which prioritize MAO-B selectivity due to electron-withdrawing substituents .
  • Halogenated dihydroisoquinolines (e.g., compound 157 in ) show superior potency in GluN2C receptor modulation (~80 nM) but suffer from metabolic instability, whereas the target compound’s imidazole could improve metabolic half-life .

Biological Activity

The compound (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a hybrid molecule that combines features of imidazole and isoquinoline. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of isoquinoline have shown efficacy against various cancer cell lines. A study highlighted the potential of isoquinoline derivatives in inhibiting cell proliferation and inducing apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

Isoquinoline derivatives have been associated with neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neural cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

3. Antimicrobial Activity

Imidazole-containing compounds have been extensively studied for their antimicrobial properties. The presence of the imidazole ring in the compound may contribute to its ability to inhibit bacterial growth and potentially act against fungal infections .

The biological activity of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as Wnt/β-catenin, which is crucial in many cancers.
  • Interaction with Receptors : The imidazole moiety can interact with various receptors, potentially altering cellular responses.

Case Studies

Several case studies have demonstrated the biological effects of related compounds:

  • A study on isoquinoline derivatives showed that they could induce apoptosis in human breast cancer cells through mitochondrial pathways .
  • Another investigation reported that a related imidazole derivative exhibited potent antibacterial activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Research Findings Summary

StudyFindings
Isoquinoline derivatives inhibit cancer cell proliferation.
Neuroprotective effects observed in models of neurodegeneration.
Antimicrobial activity against various pathogens noted.
Induction of apoptosis in breast cancer cells via mitochondrial pathways.
Potent antibacterial activity against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Methodology :

  • Core Synthesis : The dihydroisoquinoline scaffold is typically synthesized via the Pictet-Spengler reaction (aromatic aldehydes + amines under acidic conditions) .
  • Imidazole Coupling : The imidazole moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Stereochemical Control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., chiral Brønsted acids) ensure enantiomeric purity. For example, the (S) -enantiomer in related compounds was prioritized for biological activity .
  • Yield Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are fine-tuned. For analogs, yields of 60–67% were achieved using silica gel chromatography for purification .

Q. Which spectroscopic and spectrometric techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify rotamers (common in flexible dihydroisoquinoline systems) and confirm regiochemistry. For example, ¹H NMR shifts at δ 3.5–4.5 ppm indicate methylene protons adjacent to the methanone bridge .
  • HRMS : Validates molecular weight and fragmentation patterns. In analogs, HRMS data matched theoretical values within 2 ppm error .
  • IR Spectroscopy : Carbonyl stretches (≈1620–1680 cm⁻¹) confirm methanone formation .

Q. What are the common impurities or by-products formed during synthesis, and how are they identified and mitigated?

  • Methodology :

  • By-Products : Friedel-Crafts acylation may yield regioisomers or over-acylated derivatives. For example, bromophenyl analogs showed minor halogenated side products .
  • Detection : TLC (Rf = 0.50 in EtOAc/hexane) and reverse-phase HPLC monitor reaction progress .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization removes impurities. In one study, >95% purity was achieved after column chromatography .

Advanced Research Questions

Q. How does the stereochemistry at the methanone bridge influence the compound's biological activity, particularly in targeting enzymes like Smad3 or ion channels?

  • Methodology :

  • Case Study : The (S) -enantiomer of a related dihydroisoquinoline calcium channel blocker exhibited superior activity (IC₅₀ = 12 nM) and avoided CYP3A4 inhibition by reducing lipophilicity .
  • Enzymatic Assays : Stereospecific inhibition is tested via kinase activity assays (e.g., Smad3 inhibition measured via phosphorylation suppression) .
  • Molecular Docking : Computational models predict tighter binding of the (S) -configuration to targets like CD44 or PRMT5 due to favorable hydrogen bonding .

Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies when modifying the imidazole or dihydroisoquinoline moieties?

  • Methodology :

  • Substituent Effects : In benzothiazole-isoquinoline hybrids, electron-withdrawing groups (e.g., -Cl) on the benzothiazole ring enhanced MAO-B selectivity (IC₅₀ = 0.8 µM vs. BuChE IC₅₀ = 5.2 µM) .
  • Statistical Validation : Multivariate analysis (e.g., PCA) distinguishes key structural contributors to activity. Conflicting results are resolved via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Crystallography : X-ray structures of target-ligand complexes clarify steric or electronic mismatches .

Q. How can computational methods like molecular dynamics (MD) simulations predict the binding affinity of this compound to CD44 or other protein targets?

  • Methodology :

  • In Silico Screening : Pharmacophore models prioritize compounds with imidazole’s hydrogen-bonding capacity and dihydroisoquinoline’s aromatic stacking potential. For CD44, MD simulations showed that Can159 (a dihydroisoquinoline analog) stabilized protein dynamics (RMSD < 1.5 Å over 100 ns) .
  • Binding Free Energy : MM/GBSA calculations quantify contributions of hydrophobic (e.g., phenyl group) and polar (e.g., methanone) interactions .

Q. In multi-target inhibition studies, how does this compound's selectivity for targets like MAO-B vs. BuChE compare to structurally similar analogs?

  • Methodology :

  • Enzyme Profiling : Parallel assays using recombinant MAO-B and BuChE quantify inhibition (IC₅₀). For example, a benzothiazole-isoquinoline hybrid showed 6.5-fold selectivity for MAO-B over BuChE .
  • Selectivity Index : Calculated as IC₅₀(BuChE)/IC₅₀(MAO-B). Substituents like methoxy groups improve MAO-B selectivity by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.